molecular formula C17H16O B6329817 (2E)-1,3-Bis(3-methylphenyl)prop-2-en-1-one CAS No. 61572-42-7

(2E)-1,3-Bis(3-methylphenyl)prop-2-en-1-one

Cat. No.: B6329817
CAS No.: 61572-42-7
M. Wt: 236.31 g/mol
InChI Key: NSBPAQMKLQXTEO-MDZDMXLPSA-N
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Description

(2E)-1,3-Bis(3-methylphenyl)prop-2-en-1-one is a chalcone derivative, a class of compounds known for their diverse biological activities Chalcones are characterized by the presence of an α, β-unsaturated carbonyl system, which is responsible for their reactivity and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1,3-Bis(3-methylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-methylbenzaldehyde and acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to increase yield and reduce production costs. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2E)-1,3-Bis(3-methylphenyl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the α, β-unsaturated carbonyl system to saturated ketones or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions on the aromatic rings.

Major Products Formed

The major products formed from these reactions include epoxides, alcohols, and various substituted chalcone derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a model compound for studying chalcone reactivity.

    Biology: The compound exhibits significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Due to its biological activities, it is being investigated as a potential therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-1-(4-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one
  • (2E)-1-(4-methylphenyl)-3-phenylprop-2-en-1-one
  • (2E)-1-(4-chlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one

Uniqueness

Compared to other chalcone derivatives, (2E)-1,3-Bis(3-methylphenyl)prop-2-en-1-one is unique due to the presence of two 3-methylphenyl groups, which can influence its reactivity and biological activities. The specific substitution pattern on the aromatic rings can enhance its ability to interact with biological targets and improve its pharmacokinetic properties.

Properties

IUPAC Name

(E)-1,3-bis(3-methylphenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O/c1-13-5-3-7-15(11-13)9-10-17(18)16-8-4-6-14(2)12-16/h3-12H,1-2H3/b10-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSBPAQMKLQXTEO-MDZDMXLPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C=CC(=O)C2=CC=CC(=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)/C=C/C(=O)C2=CC=CC(=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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